molecular formula C8H4F3NaO2 B1324505 Sodium 3-(trifluoromethyl)benzoate CAS No. 69226-41-1

Sodium 3-(trifluoromethyl)benzoate

Cat. No.: B1324505
CAS No.: 69226-41-1
M. Wt: 212.1 g/mol
InChI Key: FETAXBXCYXFUNC-UHFFFAOYSA-M
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Description

Sodium 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C8H4F3NaO2. It is a sodium salt of 3-(trifluoromethyl)benzoic acid and is characterized by the presence of a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The general reaction can be represented as follows:

C8H5F3O2+NaOHC8H4F3NaO2+H2O\text{C}_8\text{H}_5\text{F}_3\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{NaO}_2 + \text{H}_2\text{O} C8​H5​F3​O2​+NaOH→C8​H4​F3​NaO2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct fluorination of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by neutralization with a sodium base .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of sodium 3-(trifluoromethyl)benzoate is primarily related to the presence of the trifluoromethyl group, which can influence the compound’s reactivity and interactions with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the trifluoromethyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .

Biological Activity

Sodium 3-(trifluoromethyl)benzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C8H4F3NaO2C_8H_4F_3NaO_2 and features a trifluoromethyl group attached to the benzene ring at the meta position. The presence of this group significantly influences its lipophilicity and metabolic stability, enhancing its potential bioactivity .

The biological activity of this compound is primarily attributed to the trifluoromethyl moiety, which can modulate interactions with various biomolecules, including enzymes and receptors. This group is known for:

  • Enhancing Lipophilicity : Improving the compound's ability to penetrate biological membranes.
  • Increasing Metabolic Stability : Reducing susceptibility to metabolic degradation, thus prolonging its action in biological systems .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains and protozoa. For instance, derivatives of this compound have been tested for antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis, demonstrating significant potency (IC50 values < 0.050 µM) .
  • Anti-inflammatory Effects : Research indicates that sodium benzoate (the parent compound) can modulate immune responses, affecting cytokine levels and lymphocyte proliferation .
  • Potential Neuroprotective Effects : Studies suggest that sodium benzoate may have therapeutic potential in treating conditions such as depression and neurodegenerative diseases by influencing neurotransmitter systems .

Case Studies

  • In Vivo Studies in Rodents :
    • A study administered sodium benzoate at doses of 200–700 mg/kg to rats over 30 days. Results indicated increased levels of pro-inflammatory cytokines (TNF-α, IL-6), alongside decreased body weight .
    • Another study on pregnant rats revealed hormonal disruptions, including altered thyroid hormone levels, suggesting potential teratogenic effects at higher doses .
  • Antimicrobial Efficacy :
    • In vitro testing demonstrated that this compound derivatives exhibited superior antimicrobial activity compared to their non-fluorinated counterparts against multi-drug resistant strains of bacteria .

Comparative Analysis with Similar Compounds

CompoundPosition of TrifluoromethylBiological Activity
This compoundMetaAntimicrobial, anti-inflammatory
Sodium 4-(trifluoromethyl)benzoateParaSimilar activities but varies in potency
Sodium 2-(trifluoromethyl)benzoateOrthoDifferent steric effects; less studied
Sodium BenzoateNoneKnown for metabolic effects but less potent

The positioning of the trifluoromethyl group plays a crucial role in determining the compound's reactivity and biological activity. The meta position in this compound confers unique steric and electronic properties compared to its ortho and para counterparts, making it a valuable candidate for further research.

Properties

IUPAC Name

sodium;3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAXBXCYXFUNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

454-92-2 (Parent)
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411
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DSSTOX Substance ID

DTXSID30219269
Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
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Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69226-41-1
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1)
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Record name Sodium 3-(trifluoromethyl)benzoate
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